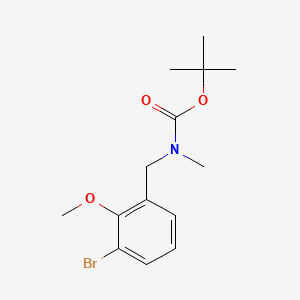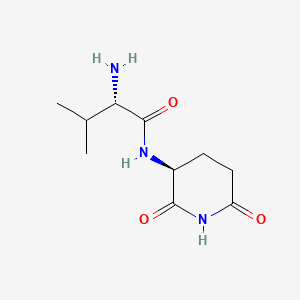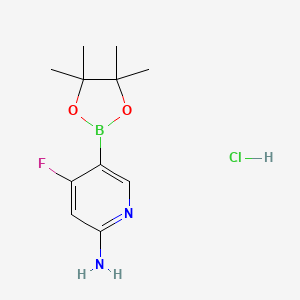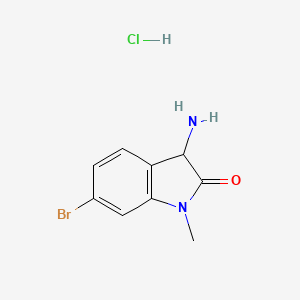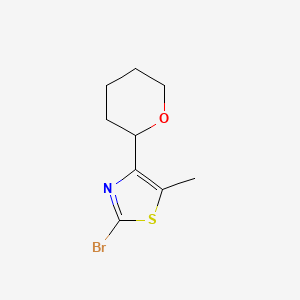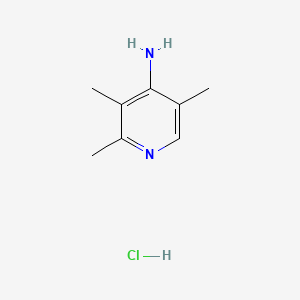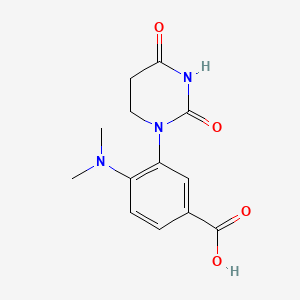
4-(Dimethylamino)-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. The dimethylamino group is then introduced via alkylation. The diazinan-1-yl moiety is incorporated through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the diazinan-1-yl ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazinan-1-yl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Lacks the diazinan-1-yl ring, making it less complex and potentially less versatile.
3-(2,4-Dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the dimethylamino group, which may reduce its efficacy in certain applications.
Uniqueness: The combination of the dimethylamino group and the diazinan-1-yl ring in 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid provides a unique set of chemical properties, making it more versatile in both synthetic and biological applications compared to its simpler analogs.
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-15(2)9-4-3-8(12(18)19)7-10(9)16-6-5-11(17)14-13(16)20/h3-4,7H,5-6H2,1-2H3,(H,18,19)(H,14,17,20) |
InChI Key |
WSHNOXSUCCRSRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
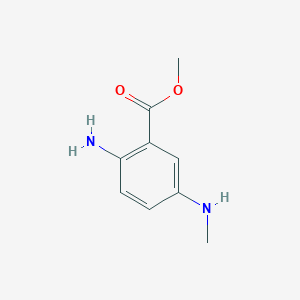
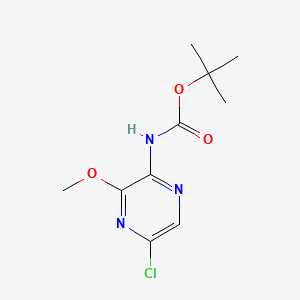
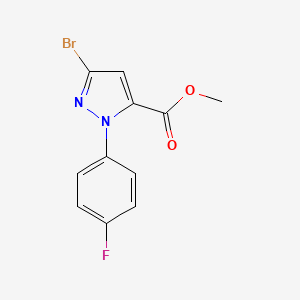
![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)
